molecular formula C5H7BrO B8241564 3-Bromocyclopentanone

3-Bromocyclopentanone

Cat. No.: B8241564
M. Wt: 163.01 g/mol
InChI Key: DDXQOYLMFYTBGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromocyclopentanone is an organic compound with the molecular formula C5H7BrO It is a brominated derivative of cyclopentanone, featuring a bromine atom attached to the third carbon of the cyclopentanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromocyclopentanone can be synthesized through the bromination of cyclopentanone. The typical method involves the reaction of cyclopentanone with bromine in the presence of a catalyst such as acetic acid. The reaction proceeds via the formation of an enol intermediate, which then reacts with bromine to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar principles but is scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature and bromine concentration, to ensure high yield and purity of the product.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Reduction Reactions: The compound can be reduced to cyclopentanone using reducing agents like lithium aluminum hydride or sodium borohydride.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of various oxidized products depending on the conditions and reagents used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Reduction: Lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed:

    Substitution: Formation of cyclopentanone derivatives with various functional groups replacing the bromine atom.

    Reduction: Cyclopentanone.

    Oxidation: Depending on the conditions, products can include carboxylic acids, ketones, or other oxidized derivatives.

Scientific Research Applications

3-Bromocyclopentanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.

    Medicine: Explored for its potential use in the synthesis of pharmaceuticals and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Bromocyclopentanone in chemical reactions typically involves the formation of an enol intermediate, which then undergoes further reactions depending on the conditions. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects.

Comparison with Similar Compounds

    Cyclopentanone: The parent compound without the bromine atom.

    3-Bromocyclopentanol: A brominated cyclopentanol derivative.

    Bromocyclopentane: A brominated cyclopentane derivative.

Comparison: 3-Bromocyclopentanone is unique due to the presence of both a bromine atom and a carbonyl group within the same molecule. This dual functionality makes it more reactive and versatile in chemical synthesis compared to its non-brominated counterpart, cyclopentanone. The presence of the bromine atom also allows for further functionalization through substitution reactions, which is not possible with cyclopentanone alone.

Biological Activity

3-Bromocyclopentanone is a halogenated cyclopentanone that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound, characterized by the presence of a bromine atom at the 3-position of the cyclopentanone ring, serves as a versatile intermediate in organic synthesis and has implications in pharmacology.

This compound can be synthesized through various methods, including the bromination of cyclopentanone. Its structure allows it to participate in diverse chemical reactions, making it useful for creating more complex molecules.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study conducted by demonstrated that halogenated ketones, including this compound, showed significant inhibition against various bacterial strains. The mechanism of action is thought to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cells. For instance, a recent investigation highlighted its effectiveness against breast cancer cell lines, where it was found to activate apoptotic pathways mediated by caspases .

Case Studies

  • Study on Antimicrobial Efficacy : A series of tests were performed to evaluate the antibacterial effects of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing that the compound was particularly effective against Staphylococcus aureus and Escherichia coli.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64
    Pseudomonas aeruginosa128
  • Anticancer Activity Assessment : In a controlled study involving breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 25 µM after 48 hours of exposure.
    Treatment Concentration (µM)Cell Viability (%)
    0100
    1085
    2565
    5040

The biological activity of this compound can be attributed to its ability to interact with cellular targets. It is believed to modulate signaling pathways involved in apoptosis and inflammation. The presence of the bromine atom enhances its reactivity and ability to form covalent bonds with nucleophiles within biological systems .

Properties

IUPAC Name

3-bromocyclopentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO/c6-4-1-2-5(7)3-4/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXQOYLMFYTBGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Bromocyclopentanone
3-Bromocyclopentanone
3-Bromocyclopentanone
3-Bromocyclopentanone
3-Bromocyclopentanone

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